REACTION_CXSMILES
|
[OH:1][C:2]([CH3:19])([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4]>P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>[OH:1][C@:2]([CH3:19])([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2.3.4|
|
Name
|
|
Quantity
|
301.1 mg
|
Type
|
reactant
|
Smiles
|
OC(C(=O)OCC)(CC1=CC(=C(C=C1)OC)OC)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added carboxypeptidase Y from Bakers Yeast (7.6 mg of protein)
|
Type
|
EXTRACTION
|
Details
|
The reaction is extracted with 2×25 mL ethyl acetate
|
Type
|
ADDITION
|
Details
|
The combined extracts are treated with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
O[C@@](C(=O)OCC)(CC1=CC(=C(C=C1)OC)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.135 mmol | |
AMOUNT: MASS | 36.2 mg | |
YIELD: PERCENTYIELD | 12.1% | |
YIELD: CALCULATEDPERCENTYIELD | 12.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |